molecular formula C7H5NOS B8646376 2,1-Benzisothiazol-4-ol CAS No. 56911-04-7

2,1-Benzisothiazol-4-ol

Cat. No. B8646376
M. Wt: 151.19 g/mol
InChI Key: OKWLMJZMVZIABO-UHFFFAOYSA-N
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Patent
US03997548

Procedure details

To a solution of 0.5 g. 4-hydroxy-2,1-benzisothiazole and 20 ml. dimethylformamide was added 0.4 g. of a 57 percent oil dispersion of sodium hydride at room temperature. After evolution of hydrogen from the mixture was completed, 1.1 g. dimethylcarbamoyl chloride was added and the mixture was stirred 16 hours at room temperature. Water (50 ml.) was added to the mixture, which was then extracted with chloroform. The chloroform extract was washed once with water and dried over calcium sulfate. Calcium sulfate was removed by filtration, and chloroform and dimethylformamide were evaporated from the filtrate in vacuo to give an oily residue. This was washed with hexane to give oily 2,1-benzisothiazol-4-yl N,N-dimethylcarbamate. This structure was confirmed by nmr. The insecticidal activity of this material was determined exactly as described in Example 12, whereby 2,1-benzisothiazole-4-yl N,N-dimethylcarbamate (500 ppm. concentration) destroyed 100 percent of bean aphides, two of five two-spotted mites, and had no effect on southern armyworms and Mexican bean beetle larvae.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2=[CH:8][S:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[H][H].[CH3:15][N:16]([CH3:20])[C:17](Cl)=[O:18]>O.CN(C)C=O>[CH3:15][N:16]([CH3:20])[C:17](=[O:18])[O:1][C:2]1[C:7]2=[CH:8][S:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC=2C1=CSN2
Step Two
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
was then extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
was washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium sulfate
CUSTOM
Type
CUSTOM
Details
Calcium sulfate was removed by filtration, and chloroform and dimethylformamide
CUSTOM
Type
CUSTOM
Details
were evaporated from the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oily residue
WASH
Type
WASH
Details
This was washed with hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C(OC1=CC=CC=2C1=CSN2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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